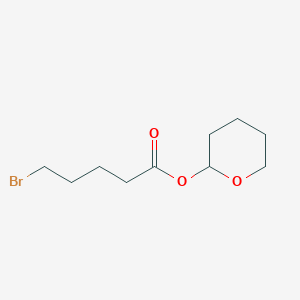

oxan-2-yl 5-bromopentanoate

Description

Oxan-2-yl 5-bromopentanoate is an ester derived from oxan-2-ol (tetrahydropyran-2-ol) and 5-bromopentanoic acid. Its structure comprises a tetrahydropyran (oxane) ring linked via an ester bond to a pentanoate chain bearing a terminal bromine atom at the fifth carbon.

Properties

CAS No. |

206538-22-9 |

|---|---|

Molecular Formula |

C10H17BrO3 |

Molecular Weight |

265.14 g/mol |

IUPAC Name |

oxan-2-yl 5-bromopentanoate |

InChI |

InChI=1S/C10H17BrO3/c11-7-3-1-5-9(12)14-10-6-2-4-8-13-10/h10H,1-8H2 |

InChI Key |

BOIILUIHKZAACW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OC(=O)CCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-2-yl 5-bromopentanoate typically involves the esterification of oxan-2-ol with 5-bromopentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Oxan-2-yl 5-bromopentanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopentanoate group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The oxane ring can be oxidized to form lactones or other oxygen-containing functional groups.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Substitution: Formation of hydroxypentanoate or aminopentanoate derivatives.

Reduction: Formation of oxan-2-yl pentanol.

Oxidation: Formation of oxan-2-yl lactone.

Scientific Research Applications

Oxan-2-yl 5-bromopentanoate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of oxan-2-yl 5-bromopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopentanoate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of pharmacological effects.

Comparison with Similar Compounds

Esters with Alternative Alcohol Moieties

Ethyl 5-Bromopentanoate

- Structure: Ethanol replaces oxan-2-ol.

- Properties : Lower molecular weight and reduced steric hindrance compared to oxan-2-yl derivatives. Ethyl esters typically exhibit higher volatility and water solubility due to shorter alkyl chains.

- Reactivity : Less steric shielding around the ester group may increase hydrolysis rates under acidic/basic conditions compared to bulkier oxan-2-yl esters.

Cyclohexyl 5-Bromopentanoate

- Structure: Cyclohexanol serves as the alcohol component.

- Properties: Greater lipophilicity (higher logP) than oxan-2-yl derivatives due to the nonpolar cyclohexane ring. This may enhance membrane permeability in biological systems.

- Applications : Often used in prodrug design to improve bioavailability .

Key Differences :

| Property | Oxan-2-yl 5-Bromopentanoate | Ethyl 5-Bromopentanoate | Cyclohexyl 5-Bromopentanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265.2 (estimated) | ~209.1 | ~263.2 |

| logP (Predicted) | ~2.5 | ~1.8 | ~3.1 |

| Boiling Point | High (decomposes) | Moderate (~200°C) | High (>250°C) |

Halogenated Pentanoate Esters

Oxan-2-yl 4-Bromopentanoate

- Structure : Bromine at the fourth carbon instead of the fifth.

- Reactivity : Internal bromine may reduce accessibility for nucleophilic substitution (e.g., SN2 reactions) compared to terminal 5-bromo derivatives. Steric effects could further hinder reactivity .

Oxan-2-yl 3-Chloropentanoate

- Structure : Chlorine replaces bromine at the third carbon.

- Properties : Lower molecular weight and weaker leaving-group ability (Cl⁻ vs. Br⁻). This reduces efficacy in alkylation reactions.

Key Reactivity Trends :

- Terminal bromine (5-position) facilitates faster SN2 reactions compared to internal halogens.

- Bromine’s superior leaving-group ability enhances nucleophilic substitution over chlorine analogs.

Oxane-Ring Derivatives

[(2S)-Oxan-2-yl]methanol (CAS 51450-44-3)

- Structure : Oxane ring with a hydroxymethyl group.

- Applications : Used as a chiral building block in asymmetric synthesis. Unlike the ester, this alcohol lacks electrophilic sites for alkylation .

tert-Butyl N-[(3S,4S)-3-Aminotetrahydropyran-4-yl]carbamate (CAS 1802334-66-2)

- Structure : Oxane ring with a protected amine.

- Relevance : Highlights the utility of oxane derivatives in medicinal chemistry, though functional groups differ significantly from the ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.